1-(Difluoromethyl)-2-isopropylbenzene
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Overview
Description
1-(Difluoromethyl)-2-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperatures.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-isopropylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, is also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2-isopropylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-isopropylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-isopropylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
1-(Difluoromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 1-(Difluoromethyl)-2-isopropylbenzene is unique due to the presence of both the difluoromethyl and isopropyl groups, which confer distinct lipophilicity and hydrogen bonding capabilities. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12F2 |
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Molecular Weight |
170.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
STERQFIZWRUAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(F)F |
Origin of Product |
United States |
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